3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Description
3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of cyclopropyl, isopropyl, and methylbenzyl groups attached to the triazole ring imparts unique chemical properties to the compound.
Properties
IUPAC Name |
3-cyclopropyl-5-[(4-methylphenyl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-11(2)19-15(14-8-9-14)17-18-16(19)20-10-13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARWGWCQNKHFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C(C)C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The cyclopropyl, isopropyl, and methylbenzyl groups can be introduced through various substitution reactions. For example, the cyclopropyl group can be added via a cyclopropanation reaction, while the isopropyl and methylbenzyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the substituents, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals, such as herbicides or fungicides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the cyclopropyl, isopropyl, and methylbenzyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE: Lacks the cyclopropyl group, which may affect its chemical properties and biological activity.
3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,3-TRIAZOLE: Contains a different triazole ring structure, which can influence its reactivity and applications.
Uniqueness
The unique combination of the cyclopropyl, isopropyl, and methylbenzyl groups attached to the triazole ring makes 3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE distinct from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
